Centpropazine

Description

The exact mass of the compound this compound is 368.20999276 g/mol and the complexity rating of the compound is 437. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

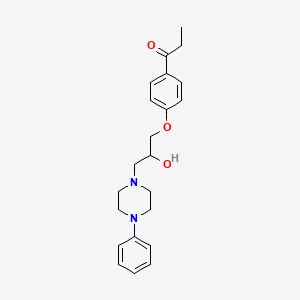

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-2-22(26)18-8-10-21(11-9-18)27-17-20(25)16-23-12-14-24(15-13-23)19-6-4-3-5-7-19/h3-11,20,25H,2,12-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPXSRTZFYHSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00919825 | |

| Record name | 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34675-77-9, 91315-34-3 | |

| Record name | Centropazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034675779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centpropazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091315343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTPROPAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5YPG9LA47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Unknown Mechanism of Action of Centpropazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centpropazine, an experimental antidepressant developed at the Central Drug Research Institute (CDRI) in India, represents a compelling yet unresolved chapter in psychopharmacology. Despite reaching Phase III clinical trials and demonstrating clinical efficacy comparable to imipramine, its development was halted, leaving its precise mechanism of action largely enigmatic.[1] This technical guide synthesizes the available preclinical and clinical data on this compound, with a primary focus on delineating the substantial unknown aspects of its molecular pharmacology. By presenting the existing quantitative data, proposing hypothetical signaling pathways, and outlining detailed experimental protocols, this document aims to provide a foundational resource for researchers interested in reinvestigating this promising but poorly understood therapeutic candidate.

Introduction

This compound emerged in the 1980s as a novel antidepressant candidate with a pharmacological profile that suggested imipramine-like effects, such as the reversal of reserpine-induced effects and potentiation of amphetamine-induced behaviors in animal models.[1] Clinical trials in patients with endogenous depression indicated its therapeutic potential.[2] However, a comprehensive understanding of how this compound exerts its antidepressant effects at the molecular and cellular levels is conspicuously absent from the scientific literature. Key questions regarding its primary molecular targets, receptor binding affinities, downstream signaling cascades, and the pharmacological activity of its metabolites remain unanswered.[1] This guide will systematically explore these knowledge gaps.

Known Pharmacological Profile

What is known about this compound is derived from a limited number of published preclinical and clinical studies. This section summarizes the key findings.

Pharmacokinetics (in Rats)

Pharmacokinetic studies in rats revealed that this compound is rapidly absorbed and distributed but suffers from very low oral bioavailability due to extensive first-pass metabolism.[3] It effectively crosses the blood-brain barrier, a prerequisite for a centrally acting agent.

| Parameter | Value | Species | Administration Route | Citation |

| Elimination Half-life (t½) | 39.5 min | Rat | Intravenous | |

| Clearance | 118 ml/min/kg | Rat | Intravenous | |

| Volume of Distribution (Vd) | 1945 ml/kg | Rat | Intravenous | |

| Oral Bioavailability | ~0.2% | Rat | Oral | |

| First-Pass Effect | 98.7% | Rat | Oral | |

| Brain Penetration | Readily penetrates | Rat | Oral | |

| Time to Max. Concentration (Cmax) in Brain | 30 min | Rat | Oral | |

| Serum Protein Binding | 92.0% ± 0.8% | Rat | In Vitro |

Clinical Efficacy and Tolerability

Clinical studies demonstrated this compound's antidepressant effects. An open-label trial involving 42 patients with endogenous depression showed a significant reduction in the Hamilton Depression Rating Scale (HDRS) score over a 4-week period. The drug was generally well-tolerated at therapeutic doses.

| Study Type | Number of Patients | Dosage | Duration | Key Findings | Adverse Effects | Citation |

| Open-label trial | 42 (endogenous depression) | 40-120 mg/day | 4 weeks | Significant reduction in HDRS score in 34 patients. | Giddiness, headache, dryness of mouth, weakness (in 11 patients). | |

| Double-blind, non-crossover (volunteers) | 4-5 per group | Single doses: 10-160 mg | Single dose | Well-tolerated. | Drowsiness, heaviness, weakness, headache at doses ≥ 120 mg. | |

| Multiple dose study (volunteers) | Not specified | 40 or 80 mg/day | 4 weeks | Well-tolerated. | Mild restlessness and insomnia at 80 mg dose. |

Preliminary Receptor Interactions

Initial in-vitro studies provided limited insight into this compound's interaction with the noradrenergic system.

| Target | Effect | Experimental System | Citation |

| α1-Adrenoceptors | Moderately antagonized [3H]prazosin binding | Rat cerebral cortical membranes | |

| β-Adrenoceptors | No effect on [3H]CGP 12177 binding | Rat cerebral cortical membranes | |

| Noradrenaline-stimulated Inositol Phosphate Accumulation | Inhibited | Rat cerebral cortical slices | |

| Noradrenaline-stimulated Cyclic AMP Accumulation | No effect | Rat cerebral cortical slices |

The Core Unknowns: Avenues for Future Research

The primary challenge in understanding this compound lies in the vast gaps in its mechanistic profile. This section details these unknowns and proposes experimental approaches to address them.

Unknown: Primary Molecular Target(s) and Binding Affinities

While one source categorizes this compound as a serotonin uptake inhibitor, and another shows interaction with α1-adrenoceptors, its primary molecular target(s) remain unconfirmed. A comprehensive receptor binding profile is essential to identify its primary site of action and potential off-target effects.

-

Objective: To determine the binding affinities (Ki values) of this compound and its major metabolites for a wide range of CNS receptors and transporters.

-

Methodology:

-

Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

The panel should include, but not be limited to:

-

Monoamine Transporters: SERT, NET, DAT.

-

Serotonin Receptors: 5-HT1A, 1B, 1D, 2A, 2C, 3, 6, 7.

-

Adrenergic Receptors: α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3.

-

Dopamine Receptors: D1, D2, D3, D4, D5.

-

Histamine Receptors: H1, H2, H3.

-

Muscarinic Receptors: M1, M2, M3, M4, M5.

-

-

Perform competitive binding assays with varying concentrations of this compound against a fixed concentration of a specific radioligand for each target.

-

Calculate Ki values from the IC50 values obtained using the Cheng-Prusoff equation.

-

-

Data Presentation: The results should be tabulated, listing the Ki values for each target. Targets with high affinity (e.g., Ki < 100 nM) would be considered significant.

Unknown: Downstream Signaling Pathways

The finding that this compound inhibits noradrenaline-stimulated inositol phosphate accumulation suggests an interaction with Gq-coupled α1-adrenoceptors. However, the full spectrum of its effects on intracellular signaling is unknown. If it is indeed a serotonin reuptake inhibitor, its long-term effects would likely involve neuroplastic changes mediated by various signaling cascades.

Based on the available data, a potential mechanism involves the blockade of Gq-coupled α1-adrenoceptors. This would inhibit the phospholipase C (PLC) pathway, leading to reduced production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and consequently, a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.

-

Objective: To characterize the functional activity (agonist, antagonist, inverse agonist) of this compound at its primary targets and measure its impact on second messenger levels.

-

Methodology:

-

Functional Assays:

-

For G-protein coupled receptors (GPCRs) identified in the binding screen, perform functional assays (e.g., cAMP assays for Gs/Gi-coupled receptors, calcium flux assays for Gq-coupled receptors).

-

Determine EC50 values if agonistic activity is observed, or IC50 values if antagonistic activity is found.

-

-

Transporter Uptake Assays:

-

In cells expressing human SERT, NET, and DAT, perform radiolabeled substrate (e.g., [3H]5-HT, [3H]NE, [3H]DA) uptake assays in the presence of varying concentrations of this compound.

-

Determine IC50 values for the inhibition of neurotransmitter uptake.

-

-

-

Data Presentation: Tabulate EC50 and/or IC50 values from the functional assays to build a comprehensive pharmacodynamic profile.

Unknown: Pharmacological Activity of Metabolites

This compound is extensively metabolized, with seven potential metabolites identified in rat liver studies. The pharmacological activity of these metabolites is completely unknown. They could be inactive, possess similar activity to the parent compound, or have a distinct pharmacological profile, contributing to the overall therapeutic effect or side-effect profile.

-

Objective: To synthesize the major metabolites of this compound and evaluate their pharmacological activity.

-

Methodology:

-

Synthesis: Chemically synthesize the seven identified metabolites.

-

Pharmacological Screening: Subject each metabolite to the same comprehensive receptor binding and functional assay panels as the parent compound (as described in sections 3.1 and 3.2).

-

In Vivo Studies (if active metabolites are identified): Conduct pharmacokinetic and pharmacodynamic studies in animal models with the active metabolites to assess their contribution to the overall effect of this compound.

-

Conclusion and Future Directions

This compound remains a molecule of interest due to its demonstrated antidepressant efficacy in early clinical trials. However, the significant gaps in our understanding of its mechanism of action are a major barrier to any potential revival of its development. The core unknown aspects—its primary molecular target(s), its full receptor interaction profile, its influence on downstream signaling pathways, and the activity of its numerous metabolites—require systematic investigation.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate these unknown facets. A comprehensive characterization of this compound's pharmacology could not only solve a long-standing mystery in antidepressant research but also potentially uncover novel mechanisms that could be exploited for the development of next-generation therapeutics for depressive disorders. The discontinuation of its development, the reasons for which are not clearly documented in the available literature, may have been due to strategic or commercial reasons rather than a lack of efficacy or safety, making its re-evaluation a potentially worthwhile endeavor.

References

Centpropazine: A Technical Overview of its Discovery and Initial Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Centpropazine is a novel antidepressant compound developed by the Central Drug Research Institute (CDRI) in Lucknow, India. Initial preclinical and clinical investigations have revealed its potential as a therapeutic agent for major depressive disorder. This document provides a comprehensive technical summary of the available information regarding the discovery, initial synthesis, and early pharmacological evaluation of this compound. Quantitative data from foundational studies are presented in structured tables, and key experimental methodologies are detailed to facilitate reproducibility and further investigation. Visual diagrams of experimental workflows and proposed signaling pathways are included to enhance understanding.

Introduction

This compound emerged from the drug discovery program at the Central Drug Research Institute (CDRI), a constituent laboratory of the Council of Scientific and Industrial Research (CSIR) in India. It was identified as a promising new antidepressant agent and was subsequently licensed to Merind Ltd., Mumbai, in 1996. Early clinical studies indicated that this compound has clinical effects comparable to imipramine. The initial scientific disclosure of this compound appeared in the literature around 1980.

Chemical Identity

-

Chemical Name: 3-(p-propylphenyl)-1,1-dimethyl-2-propylamine

-

IUPAC Name: 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one[1]

-

CAS Number: 91315-34-3[1]

-

Molecular Formula: C₂₂H₂₈N₂O₃[1]

-

Molecular Weight: 368.47 g/mol [1]

Initial Synthesis Reports

While the specific seminal publication detailing the complete synthetic route and characterization of this compound has not been identified in the currently available public literature, the compound was synthesized by the Division of Medicinal and Process Chemistry at CDRI. Further investigation into Indian chemical journals from the late 1970s to early 1980s, specifically the Indian Journal of Chemistry, Section B, may yield the original synthesis report.

Preclinical Pharmacology

Initial preclinical studies with this compound focused on its antidepressant-like activity and its interaction with central nervous system targets.

In Vivo Pharmacological Profile

Early animal studies demonstrated that this compound exhibits a pharmacological profile consistent with that of known antidepressant drugs. Specifically, it was shown to:

-

Reverse the effects of reserpine.

-

Potentiate the effects of amphetamine.

These findings suggest that this compound likely modulates monoaminergic neurotransmission.

Mechanism of Action Studies

The precise mechanism of action of this compound is not fully elucidated in the initial reports. However, a study by Dikshit et al. from the Division of Pharmacology at CDRI provided the first insights into its neurochemical effects.

An in-vitro study investigated the effects of this compound on noradrenergic receptors in the rat cerebral cortex. The key findings are summarized in the table below.

Table 1: In-Vitro Effects of this compound on Rat Cerebral Cortical Noradrenergic Receptors [2]

| Parameter | Effect of this compound |

| Noradrenaline-stimulated inositol phosphate accumulation | Inhibition |

| Noradrenaline-stimulated cyclic AMP accumulation | No effect |

| Specific binding of [³H]prazosin (α₁-adrenoceptor ligand) | Moderate antagonism |

| Specific binding of [³H]CGP 12177 (β-adrenoceptor ligand) | No effect |

These results suggest that this compound interacts with the α₁-adrenergic receptor signaling pathway.

Experimental Protocols

-

Tissue Preparation: Cerebral cortical slices were prepared from rats.

-

Second Messenger Assays:

-

Inositol Phosphate Accumulation: The accumulation of inositol phosphate stimulated by noradrenaline was measured as an indicator of α₁-adrenoceptor activation.

-

Cyclic AMP Accumulation: The accumulation of cyclic AMP stimulated by noradrenaline was measured to assess β-adrenoceptor activation.

-

-

Radioligand Binding Assays:

-

α₁-Adrenoceptor Binding: The specific binding of the α₁-adrenoceptor antagonist [³H]prazosin to cerebral cortical membranes was determined in the presence and absence of this compound.

-

β-Adrenoceptor Binding: The specific binding of the β-adrenoceptor ligand [³H]CGP 12177 to cerebral cortical membranes was assessed.

-

Pharmacokinetics

Pharmacokinetic studies were conducted in rats to understand the absorption, distribution, metabolism, and excretion of this compound.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose | Bioavailability (%) |

| Oral | 40 mg/kg | - |

| Intravenous | 5 mg/kg | - |

| Intraperitoneal | 5 mg/kg | - |

| Intraduodenal | 4 and 8 mg/kg | - |

Clinical Studies

Early clinical trials in human volunteers provided data on the safety, tolerability, and preliminary efficacy of this compound.

Phase I Clinical Trials

Single and multiple oral dose studies were conducted in healthy male volunteers.

Table 3: Summary of Phase I Clinical Trial Findings

| Study Type | Doses Administered | Key Findings |

| Single Oral Dose | 10 mg to 160 mg | Well tolerated. Drowsiness, heaviness, weakness, and/or headache reported at doses of 120 mg and above. No adverse effects on laboratory tests, ECG, or vital parameters. |

| Multiple Oral Dose (4 weeks) | 40 mg or 80 mg daily | Mild restlessness and insomnia observed in some subjects at 80 mg. No adverse effects on laboratory tests, ECG, or vital parameters. |

Visualizations

Proposed Signaling Pathway of this compound at the α₁-Adrenergic Receptor

Caption: Proposed interaction of this compound with the α₁-adrenergic signaling cascade.

Experimental Workflow for In-Vitro Receptor Binding Assay

Caption: Workflow for determining this compound's binding affinity to α₁-adrenoceptors.

Conclusion

This compound is a novel antidepressant developed in India with a pharmacological profile indicative of monoaminergic system modulation. Early in-vitro studies point towards an interaction with the α₁-adrenergic receptor system. Clinical trials have established its safety and tolerability in humans. Further research is required to fully elucidate its mechanism of action and to locate the primary publication detailing its initial synthesis. The information presented in this guide provides a foundational understanding for researchers and professionals interested in the continued development and study of this compound.

References

In Vitro Binding Profile of Centpropazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centpropazine is an experimental antidepressant agent developed in India that underwent clinical evaluation up to Phase 3 trials; however, it was never brought to market.[1][2] Its mechanism of action has been reported to be similar to that of imipramine, involving the modulation of monoamine neurotransmission. This document provides a comprehensive summary of the available in vitro binding data for this compound to elucidate its pharmacological profile at various molecular targets.

Core Binding Affinity Profile

The available data indicates that this compound is a non-selective antagonist with activity at serotonin, adrenergic, and dopamine receptors. It has also been suggested to inhibit the reuptake of serotonin and norepinephrine, although specific transporter binding data is limited.

Quantitative Binding Data

The following table summarizes the known quantitative in vitro binding affinities for this compound. It is important to note that publicly available data is sparse, and some values are reported without extensive details of the experimental conditions.

| Target | Receptor/Transporter Subtype | Binding Value (IC₅₀) | Species | Tissue/Cell Line | Notes |

| Serotonin Receptor | 5-HT₁A | 330 nM | Not Specified | Not Specified | Antagonist activity reported. |

| Dopamine Receptor | Not Specified | 2.3 µM | Not Specified | Not Specified | Antagonist activity reported. |

| Adrenergic Receptor | α₁-Adrenoceptor | Moderately Antagonized | Rat | Cerebral Cortical Membranes | No specific IC₅₀ or Kᵢ value reported; described as moderate antagonism of [³H]prazosin binding.[3] |

| Adrenergic Receptor | β-Adrenoceptor | No Effect | Rat | Cerebral Cortical Membranes | Did not affect the specific binding of [³H]CGP 12177.[3] |

| Serum Proteins | --- | ~92% Bound | Rat | Serum | High degree of protein binding observed.[4] |

Functional Activity

Beyond direct binding, functional assays have provided insights into the downstream effects of this compound's interaction with its targets.

-

Inositol Phosphate Accumulation: this compound has been shown to inhibit inositol phosphate accumulation in rat cerebral cortical slices. This suggests that it acts as an antagonist or inverse agonist at Gq-coupled receptors, such as α₁-adrenergic and certain 5-HT₂ receptors.

-

Cyclic AMP (cAMP) Accumulation: The same study found that this compound does not affect cyclic AMP accumulation, indicating a lack of direct agonistic or antagonistic activity at receptors coupled to Gs or Gi proteins that modulate adenylyl cyclase.

Postulated Signaling Pathways and Experimental Workflows

The following diagrams illustrate the likely signaling pathways affected by this compound based on its binding profile and the general experimental workflows used to determine such interactions.

Detailed Methodologies

While specific protocols for the in vitro assays of this compound are not publicly detailed, the following represent standard methodologies for the types of experiments conducted.

Radioligand Binding Assay (Competition)

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Preparation of Receptor Membranes:

-

Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Assay Incubation:

-

In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]prazosin for α₁-adrenoceptors), and a range of concentrations of the unlabeled test compound (this compound).

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Incubate the mixture at a specific temperature for a set duration to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor (this compound) to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of inositol phosphates, which are second messengers generated by the activation of Gq-coupled receptors.

-

Cell Culture and Labeling:

-

Culture cells expressing the receptor of interest (e.g., α₁-adrenoceptor) in a suitable medium.

-

Label the cells by incubating them with myo-[³H]inositol, which is incorporated into the cell membrane as phosphatidylinositol.

-

-

Compound Treatment:

-

Pre-treat the cells with lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate, allowing it to accumulate.

-

Treat the cells with the test compound (this compound) alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

-

-

Extraction and Separation:

-

Stop the reaction by adding a solution like perchloric acid to lyse the cells and extract the inositol phosphates.

-

Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

-

-

Quantification and Analysis:

-

Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.

-

Compare the levels of IP accumulation in treated cells to control cells to determine the effect of the compound.

-

Conclusion

The available in vitro data suggests that this compound is a multi-target ligand with antagonist properties at serotonergic, dopaminergic, and α₁-adrenergic receptors. Its inhibition of inositol phosphate accumulation is consistent with its antagonism at Gq-coupled receptors. However, the lack of comprehensive, publicly available quantitative binding data and detailed experimental protocols for this compound limits a complete understanding of its pharmacological profile. Further research would be necessary to fully characterize its binding affinities and functional activities across a broader range of molecular targets.

References

- 1. Development of selective agents targeting serotonin 5HT1A receptors with subnanomolar activities based on a coumarin core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [repositori.upf.edu]

Pharmacological Profile of Centpropazine in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centpropazine is an experimental antidepressant agent that has undergone some preclinical and clinical evaluation. This technical guide provides a comprehensive overview of the available pharmacological data for this compound in rodent models. The information presented herein is intended to support further research and development efforts by providing a clear summary of its known pharmacokinetic properties and limited pharmacodynamic characteristics. While clinical studies have suggested antidepressant efficacy, a notable gap exists in the publicly available preclinical data regarding its behavioral and neurochemical effects in rodents. This document synthesizes the existing information and highlights areas where further investigation is required.

Introduction

This compound is a piperazine derivative that was investigated for its potential as an antidepressant.[1] Its clinical effects have been described as being similar to imipramine.[1] Despite reaching Phase III clinical trials in India, the development of this compound was discontinued, and it was never marketed.[1] Understanding the preclinical pharmacological profile of a compound is crucial for predicting its clinical efficacy and safety. This guide focuses on the data obtained from rodent models to provide a technical foundation for researchers in the field of antidepressant drug discovery and development.

Pharmacokinetic Profile in Rats

The pharmacokinetic properties of this compound have been studied in Sprague-Dawley rats.[2] The compound is characterized by rapid elimination and very low oral bioavailability, primarily due to extensive first-pass metabolism.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (5 mg/kg) | Oral (40 mg/kg) | Intraperitoneal (5 mg/kg) | Intraduodenal (4 and 8 mg/kg) |

| Elimination Half-life (t½) | 39.5 min | - | - | - |

| Clearance (Cl) | 118 ml/min/kg | - | - | - |

| Volume of Distribution (Vd) | 1945 ml/kg | - | - | - |

| Oral Bioavailability (F) | - | ~0.2% | - | Similar to oral |

| Time to Maximum Concentration (Cmax) in Brain (Oral) | - | 30 min | - | - |

| Protein Binding (Serum) | 92.0% ± 0.8% | 92.0% ± 0.8% | 92.0% ± 0.8% | 92.0% ± 0.8% |

| First-Pass Effect (Intestinal + Hepatic) | - | 98.7% | - | - |

Data sourced from evaluation of pharmacokinetics, brain levels and protein binding of this compound in rats.

Experimental Protocols: Pharmacokinetic Studies

-

Species: Male Sprague-Dawley rats.

-

Intravenous (IV): 5 mg/kg administered to a group of rats (n=3-5).

-

Oral (PO): 40 mg/kg administered to a group of rats (n=3-5).

-

Intraperitoneal (IP): 5 mg/kg administered to a group of rats (n=3-5).

-

Intraduodenal (ID): 4 and 8 mg/kg administered to groups of rats.

-

Blood and brain tissue samples were collected at various time points post-administration.

-

Concentrations of this compound were determined using high-performance liquid chromatography (HPLC).

-

The metabolism of this compound was evaluated in rat liver S9 fraction, intestinal homogenates, and red blood cell homogenates.

Pharmacodynamic Profile

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated. However, studies have investigated its effects on noradrenergic receptor systems in the rat cerebral cortex.

An in-vitro study on rat cerebral cortical slices provided the following insights:

-

Inositol Phosphate Accumulation: this compound inhibited noradrenaline-stimulated inositol phosphate accumulation. This suggests an antagonistic effect on Gq-protein coupled receptors, such as alpha-1 adrenergic receptors.

-

Cyclic AMP (cAMP) Accumulation: this compound did not affect noradrenaline-stimulated cAMP accumulation, indicating it does not significantly interact with beta-adrenergic receptors which are Gs-protein coupled.

-

Receptor Binding: this compound moderately antagonized the specific binding of [³H]prazosin, a selective alpha-1 adrenoceptor antagonist. It did not affect the binding of the β-adrenoceptor ligand [³H]CGP 12177.

Based on these findings, it can be inferred that part of this compound's mechanism of action may involve the modulation of alpha-1 adrenergic signaling.

The following diagram illustrates the alpha-1 adrenergic signaling pathway and the putative point of action of this compound.

Caption: Alpha-1 Adrenergic Signaling Pathway and this compound's Antagonistic Action.

Antidepressant-like Activity in Rodent Behavioral Models

While specific data for this compound is not available, standard behavioral tests are used to evaluate the antidepressant potential of novel compounds in rodents. The following are descriptions of the most common experimental protocols. It is hypothesized that this compound would demonstrate efficacy in these models, similar to other clinically effective antidepressants.

-

Principle: This test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually cease struggling and adopt an immobile posture. Antidepressant treatment is known to reduce the duration of immobility.

-

Experimental Protocol (Mouse):

-

Apparatus: A transparent plastic cylinder (e.g., 20 cm in diameter, 40 cm high) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep its head above water) is typically scored during the last 4 minutes of the test.

-

Drug Administration: Test compounds are administered at various doses and time points prior to the test.

-

Endpoint: A significant decrease in the duration of immobility compared to a vehicle-treated control group is indicative of antidepressant-like activity.

-

-

Principle: Similar to the FST, this test induces a state of despair in mice by subjecting them to the inescapable stress of being suspended by their tail. Antidepressants reduce the time spent immobile.

-

Experimental Protocol (Mouse):

-

Apparatus: A suspension bar is used to hang the mice by their tails using adhesive tape, at a height where they cannot reach any surfaces.

-

Procedure: Mice are suspended for a 6-minute period. The total duration of immobility (hanging passively without any movement) is recorded.

-

Drug Administration: Test compounds are administered prior to the test.

-

Endpoint: A reduction in the total time of immobility in the drug-treated group compared to the control group suggests antidepressant-like effects.

-

Neurochemical Profile

There is a lack of published studies investigating the effects of this compound on the levels of key neurotransmitters, such as serotonin, norepinephrine, and dopamine, in different brain regions of rodents. Such studies are crucial for a comprehensive understanding of its neurochemical mechanism of action.

Recommended Experimental Protocols for Future Studies

-

Principle: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Procedure: A microdialysis probe is surgically implanted into a target brain region (e.g., prefrontal cortex, hippocampus, nucleus accumbens). After a recovery period, artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected and analyzed for neurotransmitter content using HPLC coupled with electrochemical detection. This would allow for the determination of the acute and chronic effects of this compound administration on neurotransmitter release.

-

Principle: Measurement of total tissue content of neurotransmitters and their metabolites in post-mortem brain samples.

-

Procedure: Rodents are administered this compound or vehicle. At specific time points, animals are euthanized, and brains are rapidly dissected to isolate specific regions. The tissue is then processed to extract neurotransmitters and their metabolites, which are quantified by HPLC.

Summary and Future Directions

The available preclinical data on this compound in rodent models primarily focuses on its pharmacokinetic profile in rats, revealing rapid elimination and poor oral bioavailability. The limited pharmacodynamic information points towards an interaction with the alpha-1 adrenergic system. However, there is a significant lack of in vivo data from established behavioral models of depression and on its neurochemical effects in the rodent brain.

For a more complete understanding of this compound's pharmacological profile and to potentially support any future development of this or related compounds, the following studies in rodent models are recommended:

-

Comprehensive Receptor Binding and Functional Assays: To identify the full spectrum of its molecular targets.

-

Behavioral Pharmacological Studies: Utilizing the forced swim test, tail suspension test, and other models of depression (e.g., chronic unpredictable stress) to confirm and characterize its antidepressant-like efficacy.

-

In Vivo and Ex Vivo Neurochemical Analyses: To determine its effects on monoamine neurotransmitter systems in key brain regions associated with depression.

-

Investigation of Downstream Signaling Pathways: To elucidate the molecular mechanisms that are engaged following receptor interaction.

A thorough preclinical evaluation in these areas would be essential to fully characterize the pharmacological profile of this compound and to provide a solid scientific basis for its potential as a therapeutic agent.

References

investigating the neurochemical properties of Centpropazine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Centpropazine is an experimental antidepressant agent developed at the Central Drug Research Institute (CDRI) in India. While its clinical development was discontinued after reaching Phase III trials, its neurochemical properties provide a case study in multi-target drug action.[1] This document synthesizes the available preclinical and clinical pharmacology of this compound, detailing its interactions with monoaminergic systems. The mechanism of action, though not definitively established in publicly available literature, points towards a profile inclusive of serotonin and norepinephrine reuptake inhibition, alongside antagonist activity at specific serotonin and adrenergic receptors. This guide provides a summary of its known neurochemical interactions, detailed hypothetical experimental protocols for its characterization, and visual diagrams of its proposed signaling pathways and experimental workflows.

Introduction

Developed in the 1980s, this compound (IUPAC Name: 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one) was investigated for the treatment of major depressive disorder.[1] Early research described its clinical effects as being similar to the tricyclic antidepressant imipramine.[1] Preclinical studies demonstrated that this compound could reverse the effects of reserpine and potentiate the effects of amphetamine in animal models, suggesting a significant interaction with monoamine neurotransmitter systems.[1] Despite reaching late-stage clinical trials, it was never brought to market.[1] This guide aims to consolidate the known neurochemical properties of this compound to serve as a technical resource for researchers in pharmacology and drug development.

Neurochemical Properties

Available data, pieced together from published abstracts and commercial product descriptions, indicates that this compound's antidepressant effect likely stems from a multi-target mechanism of action involving both neurotransmitter reuptake inhibition and direct receptor antagonism.

Interaction with Monoamine Transporters

Receptor Binding Profile

This compound has been identified as a non-selective antagonist of serotonin 5-HT1 and 5-HT2 receptors, as well as α1-adrenergic receptors. An in-vitro study on rat cerebral cortical membranes provided direct evidence for its interaction with the α1-adrenoceptor, where it moderately antagonized the binding of the selective α1 antagonist [3H]prazosin.

Data Summary

The following tables summarize the qualitative and semi-quantitative data available for this compound's neurochemical properties.

Table 1: Monoamine Transporter Interaction

| Transporter | Action | Potency (IC50) | Evidence |

|---|---|---|---|

| Serotonin Transporter (SERT) | Inhibition | Data not available | Classified as a serotonin uptake inhibitor |

| Norepinephrine Transporter (NET) | Inhibition | Data not available | Classified as a norepinephrine reuptake inhibitor |

Table 2: Receptor Binding Profile

| Receptor | Action | Potency (Ki) | Evidence |

|---|---|---|---|

| α1-Adrenergic Receptor | Antagonism | Data not available (described as "moderate") | Moderately antagonized [3H]prazosin binding in rat cortical membranes |

| β-Adrenergic Receptor | No significant binding | Data not available | Did not affect the specific binding of [3H]CGP 12177 |

| Serotonin 5-HT1 Receptor | Antagonism | Data not available | Classified as a non-selective 5-HT1 antagonist |

| Serotonin 5-HT2 Receptor | Antagonism | Data not available | Classified as a non-selective 5-HT2 antagonist |

Table 3: Functional Activity

| Assay | Effect | Evidence |

|---|---|---|

| Noradrenaline-stimulated Inositol Phosphate Accumulation | Inhibition | Observed in rat cerebral cortical slices |

| Noradrenaline-stimulated Cyclic AMP (cAMP) Accumulation | No effect | Observed in rat cerebral cortical slices |

| Reserpine-induced Effects | Reversal | Observed in animal models |

| Amphetamine-induced Effects | Potentiation | Observed in animal models |

Signaling Pathways and Proposed Mechanism of Action

Based on the available data, this compound's therapeutic effects are likely mediated through two primary mechanisms: increasing the synaptic concentration of serotonin and norepinephrine via reuptake inhibition, and direct modulation of postsynaptic receptors. The antagonism of α1-adrenergic receptors is confirmed to inhibit the Gq-coupled phosphoinositide signaling pathway.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

While the exact protocols used in the original studies of this compound are not fully detailed in available literature, the following represents standard, robust methodologies for assessing the key neurochemical properties attributed to the compound.

Radioligand Receptor Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (Ki) of this compound for target receptors (e.g., α1-adrenergic, 5-HT1, 5-HT2) using a competitive inhibition assay.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Rat cerebral cortex is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer to a final protein concentration of 100-200 µ g/well .

-

Assay: In a 96-well plate, incubate membrane homogenates with a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1-receptors at a concentration near its Kd) and a range of concentrations of unlabeled this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Incubation: Incubate at room temperature for 60 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Washing: Wash filters rapidly with ice-cold assay buffer to reduce non-specific binding.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioligand using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM phentolamine for α1-receptors). Specific binding is calculated by subtracting non-specific from total binding. The concentration of this compound that inhibits 50% of specific binding (IC50) is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assay

This protocol outlines a method to measure the potency (IC50) of this compound in inhibiting the reuptake of serotonin and norepinephrine into synaptosomes.

Caption: Workflow for a neurotransmitter reuptake inhibition assay.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., hypothalamus for NET, striatum for SERT) by homogenization and differential centrifugation.

-

Assay: Resuspend synaptosomes in Krebs-Ringer buffer. Pre-incubate aliquots with various concentrations of this compound for 10-15 minutes at 37°C.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., [3H]Serotonin or [3H]Norepinephrine).

-

Incubation: Incubate for a short duration (e.g., 5 minutes) at 37°C.

-

Termination: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the radioactivity retained by the filters (representing neurotransmitter taken up by synaptosomes) using a liquid scintillation counter.

-

Data Analysis: Non-specific uptake is determined by running parallel assays at 4°C or in the presence of a known potent reuptake inhibitor (e.g., fluoxetine for SERT, desipramine for NET). Calculate the IC50 value for this compound by plotting the percentage inhibition of specific uptake against the drug concentration.

Inositol Phosphate (IP) Accumulation Assay

This protocol details a method to assess the functional antagonism of this compound at Gq-coupled receptors, such as the α1-adrenergic receptor.

Caption: Workflow for an inositol phosphate accumulation assay.

Methodology:

-

Cell Culture and Labeling: Plate cells expressing the target receptor (e.g., CHO or HEK293 cells stably expressing the α1A-adrenergic receptor) and label them overnight with [3H]myo-inositol in inositol-free medium.

-

Assay: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl, typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, allowing for the accumulation of inositol phosphates.

-

Antagonist Incubation: Add varying concentrations of this compound and incubate for an additional 20-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of an agonist (e.g., norepinephrine at its EC80 concentration) and incubate for 30-60 minutes at 37°C.

-

Extraction: Terminate the stimulation by aspirating the medium and adding cold 0.5 M perchloric acid.

-

Separation: Neutralize the cell lysates and separate the total inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Quantification: Elute the inositol phosphates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of accumulated [3H]IPs against the concentration of this compound to determine its inhibitory effect on agonist-induced signaling.

Conclusion

This compound is a psychoactive compound with a pharmacological profile consistent with that of a multi-target antidepressant. Its presumed primary mechanism involves the inhibition of serotonin and norepinephrine reuptake, which is complemented by antagonist activity at α1-adrenergic and serotonin 5-HT1/2 receptors. While the lack of publicly available, detailed quantitative data limits a full understanding of its structure-activity relationship and therapeutic window, the existing information provides a valuable framework for its neurochemical properties. The methodologies outlined in this guide represent the standard approaches that would be necessary to fully elucidate the in-vitro pharmacology of this compound or any novel compound with a similar proposed mechanism of action.

References

Centpropazine: An Exploration of its Potential as a Non-Selective Antagonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Centpropazine is an experimental antidepressant compound developed at the Central Drug Research Institute (CDRI) in India that underwent clinical evaluation up to Phase III trials. While its precise mechanism of action has not been fully elucidated in widely available literature, existing research points towards its potential as a non-selective antagonist at adrenergic and serotonergic receptors, coupled with an inhibitory effect on serotonin and norepinephrine reuptake. This technical guide aims to synthesize the available pharmacological data on this compound, providing a framework for understanding its potential as a multi-target agent. Due to the limited availability of primary quantitative data in publicly accessible literature, this document will focus on the qualitative evidence of its antagonist activity and provide detailed, generalized experimental protocols for the assays pertinent to its characterization.

Introduction

This compound emerged from a drug discovery program in India and was investigated for the treatment of major depressive disorder. Early clinical studies demonstrated its antidepressant effects.[1] The pharmacological basis for these effects is believed to be complex, involving interactions with multiple neurotransmitter systems. A product data sheet has described this compound as a "non-selective antagonist of serotonin (5-HT1/5-HT2) and adrenergic (α1) receptors," in addition to being a serotonin and norepinephrine reuptake inhibitor. This profile suggests a broad spectrum of activity that could contribute to its therapeutic effects and side-effect profile. This guide will delve into the evidence supporting its antagonist properties and the methodologies required to further characterize such a compound.

Evidence for Non-Selective Antagonist Activity

The primary evidence for this compound's antagonist activity stems from in-vitro studies on rat cerebral cortical tissue. These studies demonstrated that this compound exhibits antagonist properties at α1-adrenergic receptors.

Adrenergic Receptor Antagonism

Research has shown that this compound can moderately antagonize the binding of [³H]prazosin, a selective α1-adrenoceptor antagonist, to rat cerebral cortical membranes. This competitive binding indicates that this compound occupies the same binding site as prazosin on the α1-adrenoceptor.

Functionally, this compound was found to inhibit the accumulation of inositol phosphate stimulated by norepinephrine. The α1-adrenergic receptor is a Gq-protein coupled receptor (GPCR), and its activation by an agonist like norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then mediates the release of intracellular calcium. This compound's ability to block this signaling cascade is strong evidence of its antagonist activity at the α1-adrenoceptor.

Conversely, the same research indicated that this compound did not affect the specific binding of the β-adrenoceptor ligand [³H]CGP 12177 and did not inhibit norepinephrine-stimulated cyclic AMP (cAMP) accumulation, suggesting selectivity for the α1 over the β-adrenergic receptor.

Serotonergic Receptor Antagonism

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., Ki, IC50, pA2 values) for this compound's binding affinity or functional antagonism at the specified receptors. The following table is presented as a template for how such data would be structured if it were available.

| Receptor Subtype | Ligand | Assay Type | Tissue/Cell Line | Species | Ki (nM) | IC50 (nM) | pA2 | Reference |

| α1-Adrenergic | [³H]prazosin | Radioligand Binding | Cerebral Cortex | Rat | - | - | - | [Data Not Available] |

| Norepinephrine | Inositol Phosphate Accumulation | Cerebral Cortex | Rat | - | - | - | [Data Not Available] | |

| 5-HT1 | e.g., [³H]8-OH-DPAT | Radioligand Binding | - | - | - | - | - | [Data Not Available] |

| 5-HT2 | e.g., [³H]ketanserin | Radioligand Binding | - | - | - | - | - | [Data Not Available] |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments used to characterize a compound's potential as a non-selective antagonist, based on the known investigations into this compound.

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a competitive binding experiment to determine the affinity of a test compound (e.g., this compound) for the α1-adrenergic receptor using [³H]prazosin as the radioligand.

Objective: To determine the inhibition constant (Ki) of the test compound for the α1-adrenergic receptor.

Materials:

-

Rat cerebral cortex tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]prazosin (specific activity ~70-90 Ci/mmol)

-

Phentolamine (for non-specific binding determination)

-

Test compound (this compound) at various concentrations

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Euthanize rats and dissect the cerebral cortex on ice.

-

Homogenize the tissue in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of membrane protein (e.g., 100-200 µg).

-

Add a constant concentration of [³H]prazosin (typically at a concentration close to its Kd, e.g., 0.2-0.5 nM).

-

Add increasing concentrations of the test compound (this compound).

-

For the determination of non-specific binding, add a high concentration of an unlabeled α1-antagonist (e.g., 10 µM phentolamine) to a set of tubes.

-

For total binding, add assay buffer instead of the test compound or phentolamine.

-

Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate Accumulation Assay

This protocol describes a functional assay to measure the antagonist effect of a test compound on Gq-coupled receptors like the α1-adrenergic receptor.

Objective: To determine the potency of a test compound (e.g., this compound) in inhibiting agonist-stimulated inositol phosphate accumulation.

Materials:

-

Rat cerebral cortex slices or cultured cells expressing the receptor of interest

-

Krebs-bicarbonate buffer (or similar physiological buffer)

-

[³H]myo-inositol

-

Lithium chloride (LiCl)

-

Agonist (e.g., norepinephrine)

-

Test compound (this compound)

-

Perchloric acid or trichloroacetic acid

-

Anion exchange chromatography columns (e.g., Dowex AG1-X8)

-

Formic acid and ammonium formate solutions for elution

-

Scintillation cocktail and counter

Procedure:

-

Tissue/Cell Labeling:

-

Prepare thin slices of rat cerebral cortex or use cultured cells.

-

Pre-incubate the tissue/cells in buffer containing [³H]myo-inositol for a sufficient time (e.g., 1-2 hours) to allow for its incorporation into membrane phosphoinositides.

-

-

Antagonist and Agonist Treatment:

-

Wash the labeled tissue/cells to remove excess [³H]myo-inositol.

-

Pre-incubate the tissue/cells with LiCl (e.g., 10 mM). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates upon receptor stimulation.

-

Add the test compound (this compound) at various concentrations and incubate for a defined period.

-

Stimulate the tissue/cells by adding a fixed concentration of the agonist (e.g., norepinephrine, typically at its EC80 concentration).

-

Incubate for a further period to allow for inositol phosphate accumulation (e.g., 30-60 minutes).

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold acid (e.g., perchloric acid).

-

Neutralize the extracts (e.g., with KOH).

-

Centrifuge to remove precipitated proteins.

-

-

Separation and Quantification:

-

Apply the supernatant to an anion exchange column.

-

Wash the column to remove free [³H]myo-inositol.

-

Elute the total inositol phosphates with a high concentration of ammonium formate/formic acid.

-

Alternatively, use a stepwise elution to separate inositol monophosphate (IP1), bisphosphate (IP2), and trisphosphate (IP3).

-

Add the eluate to scintillation cocktail and measure radioactivity.

-

-

Data Analysis:

-

Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the test compound concentration.

-

Determine the IC50 value for the inhibition of agonist-stimulated inositol phosphate accumulation.

-

This IC50 value provides a measure of the functional antagonist potency of the test compound.

-

Signaling Pathways

The antagonist activity of this compound at the α1-adrenergic receptor directly impacts the Gq signaling pathway.

Conclusion

The available evidence suggests that this compound possesses α1-adrenergic antagonist properties, which may contribute to its overall pharmacological profile as an antidepressant. The claims of its activity as a 5-HT1 and 5-HT2 antagonist, as well as a serotonin-norepinephrine reuptake inhibitor, require further substantiation through publicly available, peer-reviewed research. The methodologies outlined in this guide provide a roadmap for the comprehensive characterization of this compound or similar compounds with potential non-selective antagonist activity. A full understanding of its receptor interaction profile is essential for elucidating its mechanism of action and for the rational design of future therapeutics. Further research to obtain quantitative binding and functional data is critical to fully realize the potential of this compound and its derivatives.

References

Structural Analogs of Centpropazine: A Technical Overview of a Discontinued Antidepressant and its Chemical Class

An in-depth analysis for researchers, scientists, and drug development professionals.

Abstract

Centpropazine, an experimental antidepressant developed in India, represents a unique scaffold within the broader class of phenylpiperazine compounds. Despite reaching Phase III clinical trials, its development was discontinued, and its precise mechanism of action remains unknown.[1] Consequently, a comprehensive body of public-domain literature detailing the synthesis, specific pharmacological activities, and structure-activity relationships (SAR) of its close structural analogs is notably absent. This technical guide provides a thorough overview of the available information on this compound itself and contextualizes its chemical structure within the well-established class of phenylpiperazine and arylpiperazine antidepressants. By examining the general SAR and pharmacological profiles of these related compounds, this document aims to offer valuable insights for researchers and professionals engaged in the discovery and development of novel CNS-active agents.

Introduction to this compound

This compound (IUPAC Name: 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one) is a molecule that was investigated for the treatment of major depressive disorder.[1] Clinical studies in the 1980s and 1990s evaluated its efficacy and safety, with some findings suggesting imipramine-like effects.[1] It was shown to reverse reserpine-induced effects and potentiate amphetamine-induced effects in animal models, classical preclinical indicators of antidepressant activity.[1] However, the development of this compound was ultimately halted, and it was never marketed.

Chemical Structure

The chemical structure of this compound is characterized by a central phenylpiperazine moiety linked via a hydroxypropoxy bridge to a propiophenone group.

This compound

Pharmacological Profile of this compound

Detailed mechanistic studies on this compound are scarce. However, some information regarding its pharmacological effects has been reported.

Mechanism of Action

The precise mechanism of action of this compound is not well-elucidated.[1] One source suggests it may act as a serotonin uptake inhibitor. Another indicates it is a non-selective antagonist of serotonin (5-HT1/5-HT2) and adrenergic (α1) receptors, modulating monoamine neurotransmission by reducing serotonin and norepinephrine reuptake.

Clinical Studies and Pharmacokinetics

Clinical trials were conducted to assess the safety and efficacy of this compound. Single oral doses of 10 to 160 mg were reported to be well-tolerated in male volunteers, with mild side effects such as drowsiness, headache, and weakness observed at higher doses (120 mg and above). A 4-week open trial in patients with endogenous depression, using a dose range of 40 to 120 mg per day, showed a significant reduction in the Hamilton Depression Rating Scale (HDRS) score in a majority of patients.

Pharmacokinetic studies in rats revealed that this compound has a very low oral bioavailability (approximately 0.2%), a short elimination half-life, and high clearance, suggesting significant first-pass metabolism. Despite its low systemic availability, the compound was found to readily penetrate the brain.

Structural Analogs and the Broader Class of Phenylpiperazine Antidepressants

While specific data on this compound analogs is unavailable, the phenylpiperazine scaffold is a cornerstone in the development of numerous CNS-active drugs, particularly antidepressants and anxiolytics. The piperazine moiety is recognized for its favorable CNS pharmacokinetic profile and its role in the specific binding of these agents to their targets.

General Structure-Activity Relationships (SAR) of Arylpiperazines

The pharmacological activity of arylpiperazine derivatives can be systematically modified by altering various structural components. The general structure consists of an aryl group, a piperazine ring, and a linker connected to a terminal moiety.

Table 1: General Structure-Activity Relationships of Arylpiperazine Derivatives

| Structural Component | Modification | Impact on Activity |

| Aryl Group | Substitution pattern and nature of substituents on the phenyl ring. | Modulates affinity and selectivity for serotonin (e.g., 5-HT1A, 5-HT2A), dopamine, and adrenergic receptors. |

| Piperazine Ring | Unsubstituted or substituted. | Generally essential for activity. Substitutions can influence potency and pharmacokinetics. |

| Linker | Length and nature of the alkyl chain. | The length of the linker is crucial for optimal receptor interaction, with propyl and butyl chains being common. |

| Terminal Moiety | Can be a variety of cyclic or acyclic groups. | Significantly influences the overall pharmacological profile, including receptor affinity and intrinsic activity (agonist, antagonist, partial agonist). |

For instance, many potent 5-HT1A receptor ligands are long-chain arylpiperazine derivatives. The synthesis of novel arylpiperazine compounds often targets dual-acting agents, such as those with high affinity for both 5-HT1A and sigma-1 receptors, which may offer improved antidepressant efficacy.

Experimental Protocols for Characterizing Arylpiperazine Derivatives

The following are general experimental methodologies commonly employed in the preclinical evaluation of novel arylpiperazine-based antidepressant candidates.

In Vitro Assays

-

Receptor Binding Assays: These assays are used to determine the affinity of a compound for various receptors (e.g., 5-HT1A, 5-HT2A, dopamine D2, adrenergic α1). This is typically done using radioligand binding competition studies with cell membranes expressing the receptor of interest. The output is usually the inhibition constant (Ki).

-

Functional Assays: These assays determine the functional activity of a compound at a specific receptor (e.g., agonist, antagonist, inverse agonist). This can be measured through various methods, such as quantifying second messenger levels (e.g., cAMP, inositol phosphates) or using reporter gene assays.

-

Transporter Inhibition Assays: To assess the ability of a compound to inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, synaptosomal preparations or cell lines expressing the respective transporters are used. The potency is typically expressed as the half-maximal inhibitory concentration (IC50).

-

Metabolic Stability Assays: The stability of a compound in the presence of liver microsomes (from human or animal sources) is evaluated to predict its metabolic clearance. The half-life (T1/2) of the compound is determined.

In Vivo Models

-

Forced Swim Test (FST) and Tail Suspension Test (TST): These are common behavioral models in rodents used to screen for antidepressant-like activity. A reduction in immobility time is indicative of potential antidepressant efficacy.

-

Elevated Plus Maze (EPM) and Open Field Test (OFT): These models are used to assess anxiolytic-like and exploratory behaviors, respectively.

-

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in animal models. Key parameters include bioavailability, half-life, clearance, and brain penetration.

Visualizing Workflows and Pathways

Due to the lack of specific information for this compound analogs, the following diagrams illustrate general workflows and a hypothetical signaling pathway relevant to the broader class of phenylpiperazine antidepressants.

Caption: A generalized workflow for the discovery and preclinical development of novel phenylpiperazine-based antidepressants.

Caption: A simplified, hypothetical signaling cascade following the activation of the 5-HT1A receptor by a phenylpiperazine analog.

Conclusion

While this compound itself did not proceed to clinical use, its chemical scaffold remains highly relevant in the ongoing search for novel and improved treatments for depressive disorders. The lack of detailed public information on its direct analogs underscores the challenges in drug development, where many promising candidates do not reach the market. For researchers in this field, a thorough understanding of the broader structure-activity relationships within the arylpiperazine class is crucial. Future research in this area will likely continue to focus on designing molecules with multi-target engagement and optimized pharmacokinetic and safety profiles to address the unmet needs in the treatment of depression and other CNS disorders.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Centpropazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of Centpropazine, an antidepressant compound developed by the Central Drug Research Institute (CDRI), Lucknow. The synthesis is a two-step process commencing with the formation of an epoxide intermediate from 4'-hydroxypropiophenone and epichlorohydrin, followed by the coupling of this intermediate with 1-phenylpiperazine. This protocol includes detailed experimental procedures, purification methods, and expected yields. The accompanying data is presented in structured tables for clarity, and a visual representation of the workflow is provided using a Graphviz diagram.

Introduction

This compound, with the chemical name 1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one, is a piperazine derivative that has been investigated for its antidepressant properties. The synthesis of such aryl piperazine compounds is a common objective in medicinal chemistry. This protocol outlines a reproducible method for the laboratory-scale synthesis and purification of this compound, ensuring high purity of the final product suitable for research and preclinical studies.

Chemical Structures

| Compound Name | Structure |

| 4'-Hydroxypropiophenone |  |

| Epichlorohydrin |  |

| 1-[4-(Oxiranylmethoxy)phenyl]propan-1-one | |

| 1-Phenylpiperazine |  |

| This compound |  |

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocols

Step 1: Synthesis of 1-[4-(Oxiranylmethoxy)phenyl]propan-1-one

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4'-Hydroxypropiophenone | 150.17 | 15.0 g | 0.1 |

| Epichlorohydrin | 92.52 | 13.9 g (11.8 mL) | 0.15 |

| Anhydrous Potassium Carbonate | 138.21 | 20.7 g | 0.15 |

| Acetone | 58.08 | 200 mL | - |

Procedure:

-

To a stirred solution of 4'-hydroxypropiophenone (15.0 g, 0.1 mol) in dry acetone (200 mL), add anhydrous potassium carbonate (20.7 g, 0.15 mol) and epichlorohydrin (13.9 g, 0.15 mol).

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% ethyl acetate in hexane).

-

After completion of the reaction, filter the inorganic salts and wash with acetone.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography over silica gel using a gradient of ethyl acetate in hexane as the eluent to yield 1-[4-(oxiranylmethoxy)phenyl]propan-1-one as a solid.

Quantitative Data:

| Product | Form | Yield | Melting Point (°C) |

| 1-[4-(Oxiranylmethoxy)phenyl]propan-1-one | White solid | ~85% | 68-70 |

Step 2: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-[4-(Oxiranylmethoxy)phenyl]propan-1-one | 206.24 | 20.6 g | 0.1 |

| 1-Phenylpiperazine | 162.23 | 16.2 g | 0.1 |

| Ethanol | 46.07 | 250 mL | - |

Procedure:

-

Dissolve 1-[4-(oxiranylmethoxy)phenyl]propan-1-one (20.6 g, 0.1 mol) and 1-phenylpiperazine (16.2 g, 0.1 mol) in ethanol (250 mL).

-

Reflux the reaction mixture for 8 hours.

-

Monitor the reaction progress by TLC (Eluent: 5% methanol in chloroform).

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to obtain the crude this compound base.

Quantitative Data:

| Product | Form | Yield |

| This compound (Crude) | Viscous oil/Solid | ~90% |

Purification Protocol

Recrystallization of this compound Free Base

The crude this compound can be purified by recrystallization from ethanol to yield a crystalline solid.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to facilitate crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Preparation of this compound Hydrochloride

For improved stability and solubility in aqueous solutions, this compound can be converted to its hydrochloride salt.

-

Dissolve the purified this compound free base in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of anhydrous HCl in ether, with stirring until precipitation is complete.

-

Filter the resulting white precipitate, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Quantitative Data:

| Product | Form | Purity (by HPLC) |

| Purified this compound | Crystalline solid | >98% |

| This compound Hydrochloride | White crystalline powder | >99% |

Characterization

The structure and purity of the synthesized this compound and its intermediates should be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

-

Melting Point Analysis: As an indicator of purity.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Epichlorohydrin is a carcinogen and should be handled with extreme care.

-

Handle all solvents and reagents in accordance with their respective safety data sheets (SDS).

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The user assumes all responsibility for the safe handling of chemicals and the execution of the described procedures.